Aurora A Inhibitor I
CAS No.: 1158838-45-9
Cat. No.: VC0544789
Molecular Formula: C31H31ClFN7O2
Molecular Weight: 588.1 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1158838-45-9 |
---|---|
Molecular Formula | C31H31ClFN7O2 |
Molecular Weight | 588.1 g/mol |
IUPAC Name | N-(2-chlorophenyl)-4-[[2-[4-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]anilino]-5-fluoropyrimidin-4-yl]amino]benzamide |
Standard InChI | InChI=1S/C31H31ClFN7O2/c1-2-39-15-17-40(18-16-39)28(41)19-21-7-11-24(12-8-21)36-31-34-20-26(33)29(38-31)35-23-13-9-22(10-14-23)30(42)37-27-6-4-3-5-25(27)32/h3-14,20H,2,15-19H2,1H3,(H,37,42)(H2,34,35,36,38) |
Standard InChI Key | AKSIZPIFQAYJGF-UHFFFAOYSA-N |
SMILES | CCN1CCN(CC1)C(=O)CC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5Cl)F |
Canonical SMILES | CCN1CCN(CC1)C(=O)CC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5Cl)F |
Appearance | Solid powder |
Introduction
Biochemical and Pharmacological Profile of Aurora A Inhibitor I
Chemical Identity and Selectivity
Aurora A Inhibitor I is characterized by a high purity level of ≥98% as confirmed by HPLC analysis, ensuring reliability in experimental applications . Its molecular structure is optimized for selective binding to Aurora A kinase, a member of the serine/threonine kinase family that governs mitotic entry, spindle formation, and chromosomal segregation. Unlike pan-Aurora inhibitors, which target Aurora A, B, and C isoforms indiscriminately, Aurora A Inhibitor I exhibits specificity designed to minimize off-target effects on Aurora B/C—kinases implicated in cytokinesis and polyploidization .
The compound's selectivity is critical, as dual Aurora A/B inhibitors like alisertib and barasertib often induce polyploidy due to Aurora B inhibition, complicating therapeutic outcomes . Aurora A Inhibitor I’s design prioritizes exclusive engagement with Aurora A, thereby preserving cytokinesis integrity while inducing mitotic arrest .
Mechanism of Action
Aurora A Inhibitor I operates by competitively binding to the ATP-binding pocket of Aurora A, blocking autophosphorylation at Thr288—a post-translational modification essential for kinase activation . This inhibition destabilizes the Aurora A-TPX2 protein-protein interaction (PPI), a partnership required for Aurora A's localization to spindle microtubules and its enzymatic activity . Disruption of this interaction leads to defective spindle assembly, prolonged mitotic arrest, and subsequent apoptosis in cancer cells .
In contrast to TPX2-targeting inhibitors like CAM2602, which allosterically modulate Aurora A activity, Aurora A Inhibitor I directly antagonizes kinase function . This distinction underscores its utility in studying Aurora A-specific pathways without confounding effects from TPX2 displacement.
Preclinical Research and Applications
In Vitro Efficacy
While explicit data on Aurora A Inhibitor I’s in vitro performance are sparing, analogous compounds such as LY3295668 provide a framework for understanding its potential. LY3295668, an Aurora A-selective inhibitor, demonstrates IC₅₀ values of 0.59 nM in cell-based assays, inducing mitotic arrest (evidenced by histone H3 Ser10 phosphorylation) and apoptosis in HeLa and NCI-H446 cancer cells . By inference, Aurora A Inhibitor I likely shares this potency profile, given its comparable biochemical selectivity .
Synergy with Chemotherapeutic Agents
Emerging evidence suggests that Aurora A inhibitors synergize with taxanes (e.g., paclitaxel) to overcome resistance mechanisms in aggressive cancers . For instance, CAM2602 enhances paclitaxel’s efficacy in pancreatic cancer models by suppressing Aurora A-driven survival pathways . Although direct studies on Aurora A Inhibitor I are absent, its mechanism supports similar combinatorial potential, particularly in tumors overexpressing Aurora A .
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume